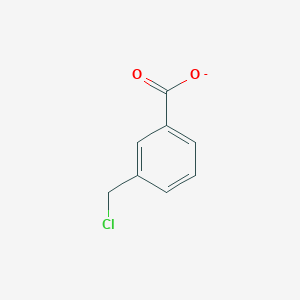

3-(Chloromethyl)benzoate

Description

BenchChem offers high-quality 3-(Chloromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6ClO2- |

|---|---|

Molecular Weight |

169.58 g/mol |

IUPAC Name |

3-(chloromethyl)benzoate |

InChI |

InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

PBSUMBYSVFTMNG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)[O-])CCl |

Origin of Product |

United States |

Introduction: The Strategic Importance of a Bifunctional Intermediate

An In-depth Technical Guide to Methyl 3-(Chloromethyl)benzoate: Properties, Reactivity, and Applications

Methyl 3-(chloromethyl)benzoate is a bifunctional organic compound that serves as a pivotal intermediate in a wide array of synthetic applications.[1] Its structure, featuring a reactive benzylic chloride and a modifiable methyl ester on a benzene ring, makes it a versatile building block in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, explores the nuances of its reactivity, and details its practical applications for researchers and drug development professionals.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of methyl 3-(chloromethyl)benzoate are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 3-(chloromethyl)benzoate | [1] |

| CAS Number | 34040-63-6 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [1][] |

| Molecular Weight | 184.62 g/mol | [1][] |

| Appearance | Typically a liquid or low melting solid | [2] |

| Boiling Point | 276.8°C at 760 mmHg | [] |

| Density | 1.19 g/cm³ | [] |

| Purity | Typically ≥95% | [1][] |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)CCl | [] |

| InChI | InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | [1][] |

| InChI Key | NEXHXAMAIMAABX-UHFFFAOYSA-N | [1][] |

Synthetic Pathways

The preparation of methyl 3-(chloromethyl)benzoate can be achieved through several established routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Common Synthetic Routes Include:

-

Side-Chain Chlorination of Methyl m-Toluate: A direct and common method involving the free-radical chlorination of the methyl group of methyl m-toluate.[1]

-

Esterification of 3-(Chloromethyl)benzoic Acid: This route involves the esterification of the corresponding carboxylic acid with methanol, typically catalyzed by a strong acid.[1] This is a reliable method often employed in laboratory settings.

-

From m-Toluic Acid: A multi-step process that begins with m-toluic acid, which is first chlorinated and then esterified.[1]

Below is a representative workflow for the esterification of 3-(chloromethyl)benzoic acid.

Caption: Workflow for the synthesis of Methyl 3-(Chloromethyl)benzoate.

Experimental Protocol: Esterification of 3-(Chloromethyl)benzoic Acid

This protocol describes a standard laboratory procedure for synthesizing methyl 3-(chloromethyl)benzoate.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(chloromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol, which acts as both the solvent and the esterifying agent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Navigating the Reactivity Landscape

The synthetic utility of methyl 3-(chloromethyl)benzoate stems from its two distinct functional groups, which can be manipulated either selectively or concurrently.

The Chloromethyl Group: A Hub for Nucleophilic Substitution

The benzylic chloromethyl group is highly susceptible to nucleophilic substitution. As a primary benzylic halide, it can react via both SN1 and SN2 mechanisms, with the predominant pathway dictated by the reaction conditions.[5]

-

SN2 Mechanism: This pathway is favored by strong, anionic nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[5] These solvents solvate the cation but not the nucleophile, preserving its reactivity. This is the most common pathway for synthetic applications.

-

SN1 Mechanism: Weaker nucleophiles in polar protic solvents (e.g., water, alcohols) can favor an SN1 pathway by stabilizing the intermediate benzylic carbocation.[5]

Caption: Generalized SN2 mechanism at the chloromethyl group.

This reactivity allows for the introduction of a wide variety of functional groups, making it a key precursor in the synthesis of pharmaceuticals and other complex molecules.[1][]

The Methyl Ester Group: A Gateway to Further Functionality

The methyl ester group is less reactive than the chloromethyl group but provides valuable synthetic options.[1]

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid, under either acidic or basic conditions.[1][6] This transformation is crucial when a free carboxylic acid moiety is required in the final target molecule.

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the primary alcohol, (3-(chloromethyl)phenyl)methanol.[1]

Caption: Key steps in the hydrolysis of the methyl ester group.

Applications in Drug Discovery and Chemical Synthesis

Methyl 3-(chloromethyl)benzoate is not typically an end-product but rather a strategic intermediate.[1] Its bifunctional nature is leveraged to build more complex molecular architectures.

-

Pharmaceutical Synthesis: The compound is a critical building block for a range of pharmaceutical agents.[1] The reactive chloromethyl group allows for its covalent attachment to various molecular scaffolds. For instance, it has been used in the synthesis of novel urea derivatives evaluated as potential antiangiogenic agents for cancer therapy.[]

-

Agrochemicals and Dyes: Beyond the pharmaceutical industry, it serves as a precursor in the synthesis of pesticides, herbicides, and dyes.[1][2]

-

General Organic Synthesis: Chemists utilize methyl 3-(chloromethyl)benzoate to introduce the "methyl 3-benzoate" moiety into diverse organic structures, facilitating the construction of complex target molecules.[1]

Safety and Handling

Proper handling of methyl 3-(chloromethyl)benzoate is essential due to its hazardous properties. The compound is classified as corrosive and an irritant.[1][7][8]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[7][8] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[7][8][9] |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[8] |

| Acute Toxicity (Oral, Dermal) | GHS07 | Warning | H302 + H312: Harmful if swallowed or in contact with skin.[9] |

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosive-resistant container.

Conclusion

Methyl 3-(chloromethyl)benzoate is a high-value chemical intermediate whose utility is defined by the distinct and exploitable reactivity of its chloromethyl and methyl ester functional groups. For the synthetic chemist, it offers a reliable and versatile platform for constructing complex molecules, particularly in the realm of drug discovery and development. A comprehensive understanding of its properties, synthetic routes, and reactivity profile, coupled with stringent adherence to safety protocols, is paramount to unlocking its full potential in the laboratory.

References

-

Synthesis of Chloromethyl Benzoate. PrepChem.com. [Link]

- A kind of synthetic method of 3 chloromethyl benzoic acid.

-

3-(Chloromethyl)benzoic acid. PubChem. [Link]

-

Cas 2905-65-9,Methyl 3-chlorobenzoate. LookChem. [Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. American Chemical Society. [Link]

- 3-chloro methyl benzoic acid synthetic method.

-

Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Scientific Impulse. [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]

- Method for hydrolysis of aromatic chloromethyl compounds.

-

Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

- 1. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Methyl 3-(chloromethyl)benzoate | 34040-63-6 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 3-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 241752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(chloromethyl)benzoate

This guide provides a comprehensive analysis of the spectroscopic data for methyl 3-(chloromethyl)benzoate, a key bifunctional intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical application.

Introduction: The Molecular Blueprint

Methyl 3-(chloromethyl)benzoate (CAS No: 34040-63-6) possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] Its structure, featuring a methyl ester and a reactive benzylic chloride on a meta-substituted aromatic ring, makes it a valuable building block. Accurate spectroscopic characterization is paramount to verify its identity, purity, and to understand its reactivity in subsequent synthetic transformations. This guide explains the causality behind the spectroscopic signatures observed, providing a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For methyl 3-(chloromethyl)benzoate, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Experimental Protocol: NMR Data Acquisition

A standardized workflow is crucial for obtaining high-quality, reproducible NMR data. The following protocol outlines the key steps.

Diagram: Standardized Workflow for ¹H NMR Analysis

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Methodology:

-

Sample Preparation: A sample of methyl 3-(chloromethyl)benzoate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), which is transparent in the ¹H NMR spectrum. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity, ensuring high resolution. A series of radiofrequency pulses are applied and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased for proper peak shape, and the chemical shift axis is referenced to the TMS signal.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Table 1: ¹H NMR Data for Methyl 3-(chloromethyl)benzoate in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | s | 1H | Ar-H (H2) |

| 7.98 | d, J= 7.8 Hz | 1H | Ar-H (H6) |

| 7.58 (avg.) | m | 1H | Ar-H (H4) |

| 7.43 | t, J= 7.7 Hz | 1H | Ar-H (H5) |

| 4.60 | s | 2H | -CH₂Cl |

| 3.91 | s | 3H | -OCH₃ |

Note: Aromatic proton numbering starts from the ester-bearing carbon as C1.

Expert Analysis:

-

Singlets for Aliphatic Protons: The two sharp singlets at δ 4.60 ppm and δ 3.91 ppm are highly characteristic. The downfield shift of the methylene protons (-CH₂Cl) at 4.60 ppm is due to the strong deshielding effect of the adjacent chlorine atom. The signal at 3.91 ppm is typical for methyl ester protons (-OCH₃). The singlet multiplicity confirms the absence of adjacent protons.[2]

-

Aromatic Region Fingerprint: The complex pattern between δ 7.43 and 8.05 ppm is definitive for the 1,3- (or meta-) substitution pattern on the benzene ring.[2]

-

The proton at H2, situated between two electron-withdrawing groups, is the most deshielded and appears as a singlet at 8.05 ppm.

-

The proton at H6 is a doublet due to coupling with H5.

-

The proton at H5 appears as a triplet due to coupling with both H4 and H6.

-

The proton at H4 appears as a multiplet.

-

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: ¹³C NMR Data for Methyl 3-(chloromethyl)benzoate in CDCl₃ [2]

| Chemical Shift (δ) ppm | Assignment |

| 166.60 | C =O (Ester) |

| 137.93 | Ar-C (C3) |

| 133.07 | Ar-C H (C6) |

| 130.74 | Ar-C (C1) |

| 129.73 | Ar-C H (C2) |

| 129.60 | Ar-C H (C4) |

| 128.96 | Ar-C H (C5) |

| 52.31 | -OC H₃ |

| 45.59 | -C H₂Cl |

Expert Analysis:

-

Carbonyl Carbon: The signal at δ 166.60 ppm is characteristic of an ester carbonyl carbon, significantly shifted downfield due to the double bond and attachment to two oxygen atoms.[2]

-

Aromatic Carbons: Six distinct signals are observed in the aromatic region (δ 128-138 ppm), confirming the meta-substitution pattern which makes all six aromatic carbons chemically non-equivalent.[2] The carbons directly attached to the substituents (C1 and C3) are quaternary and their signals can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Aliphatic Carbons: The methyl ester carbon (-OCH₃) appears at δ 52.31 ppm , while the benzylic carbon (-CH₂Cl) is found at δ 45.59 ppm . The attachment to chlorine causes a significant downfield shift for the benzylic carbon compared to an unsubstituted methyl group on a benzene ring.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for Methyl 3-(chloromethyl)benzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1725 | C=O Stretch | Ester, Conjugated |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester |

| ~800-600 | C-Cl Stretch | Alkyl Halide |

| ~900-675 | C-H Bend (oop) | Aromatic (meta-subst.) |

Expert Analysis:

-

The Carbonyl Signature: The most intense and defining peak in the IR spectrum is expected to be the ester carbonyl (C=O) stretch, appearing around 1725 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated aliphatic ester.

-

Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methyl and methylene groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information, including the C-O stretch of the ester (~1280 cm⁻¹), the C-Cl stretch (~800-600 cm⁻¹), and the characteristic C-H out-of-plane (oop) bending bands that can help confirm the meta-substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum Features

In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (M⁺•), which then undergoes fragmentation.

Diagram: Predicted Key Fragmentation Pathways for Methyl 3-(chloromethyl)benzoate

Caption: Predicted EI-MS fragmentation of methyl 3-(chloromethyl)benzoate.

Expert Analysis:

-

Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 184 . Due to the natural abundance of the chlorine-37 isotope, a smaller peak (the M+2 peak) will be present at m/z 186 , with an intensity approximately one-third that of the m/z 184 peak. This 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Loss of a Chlorine Radical: A common fragmentation pathway for benzylic chlorides is the loss of the chlorine radical (•Cl), which would result in a fragment ion at m/z 149 . This fragment corresponds to the methyl 3-(methyl)benzoate cation.

-

Loss of a Methoxy Radical: Fragmentation of the ester group can occur via the loss of a methoxy radical (•OCH₃), leading to a benzoyl-type cation at m/z 153 (and its corresponding isotope peak at m/z 155).

-

Tropylium Ion Formation: The fragment at m/z 149 can further lose carbon monoxide (CO) to form a substituted tropylium ion at m/z 125 (and m/z 127). This is a common and often stable fragment for substituted benzyl compounds.

Conclusion

The structural elucidation of methyl 3-(chloromethyl)benzoate is definitively achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the meta-substitution pattern and the identity of the functional groups. Infrared spectroscopy corroborates the presence of these key functional groups, particularly the ester carbonyl. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through predictable fragmentation patterns, including the characteristic isotopic signature of chlorine. This guide provides the foundational data and interpretive logic essential for any scientist working with this versatile chemical intermediate.

Sources

Stability and Degradation Pathways of 3-(Chloromethyl)benzoate: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, managing the stability of bifunctional active pharmaceutical ingredients (APIs) or intermediates is a critical challenge. 3-(Chloromethyl)benzoate (and its alkyl esters, such as methyl or ethyl 3-(chloromethyl)benzoate) presents a unique stability profile due to the presence of two highly reactive moieties: a benzylic chloride and a benzoate ester.

This whitepaper provides an in-depth mechanistic analysis of the degradation pathways of 3-(chloromethyl)benzoate, translates these chemical vulnerabilities into ICH-compliant forced degradation protocols, and establishes self-validating analytical workflows for Stability-Indicating Method (SIM) development.

Molecular Vulnerability Profile & Mechanistic Chemistry

The stability of 3-(chloromethyl)benzoate is dictated by orthogonal degradation vectors. Understanding the causality behind these pathways is essential for predictive formulation and analytical method design.

A. Benzylic Chloride Solvolysis (Nucleophilic Substitution)

The chloromethyl group is a highly reactive benzylic halide. In aqueous or protic environments, it undergoes rapid solvolysis to yield 3-(hydroxymethyl)benzoate and hydrochloric acid[1]. Kinetic studies on benzyl chloride derivatives demonstrate that this hydrolysis proceeds via a borderline SN1/SN2 mechanism. In neutral aqueous solutions, the hydrolysis rate is relatively constant; however, at elevated pH (above pH 13), the rate accelerates and becomes inversely proportional to hydrogen ion activity[2].

B. Ester Hydrolysis

The benzoate ester moiety is susceptible to classic acid- or base-catalyzed hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, leading to water attack and the formation of 3-(chloromethyl)benzoic acid. Under basic conditions, direct nucleophilic attack by hydroxide ions drives irreversible saponification[1].

C. Photolytic and Oxidative Degradation

Exposure to ultraviolet (UV) light induces homolytic cleavage of the labile C-Cl bond, generating a highly reactive benzyl radical intermediate[3]. Time-resolved laser flash photolysis indicates that this photodissociation occurs rapidly under collision-free conditions[4]. Once formed, the benzyl radical can either dimerize or, in the presence of atmospheric oxygen, undergo oxidative degradation to form benzaldehyde or benzoic acid derivatives[5][6].

Figure 1: Primary degradation pathways of 3-(chloromethyl)benzoate under environmental stress.

Forced Degradation Profiling (ICH Q1A(R2) Compliance)

To develop a robust Stability-Indicating Method (SIM), the API must be subjected to stress testing as outlined in the ICH Q1A(R2) guidelines. The regulatory expectation is to achieve a 5% to 20% degradation window [7][8]. This specific target ensures sufficient generation of primary degradation products for structural elucidation without triggering secondary, non-representative degradation cascades that obscure the API's true stability profile[8].

Quantitative Summary of Stress Conditions

The following table summarizes the optimized stress conditions required to map the degradation profile of 3-(chloromethyl)benzoate, targeting the 5-20% degradation threshold.

| Stress Condition | Reagents / Environment | Primary Degradation Pathway | Expected Major Degradant |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Ester hydrolysis | 3-(Chloromethyl)benzoic acid |

| Basic Hydrolysis | 0.1 N NaOH, RT | Benzylic substitution & Ester cleavage | 3-(Hydroxymethyl)benzoic acid |

| Neutral Hydrolysis | H₂O/Acetonitrile, 60°C | Benzylic SN1/SN2 substitution | 3-(Hydroxymethyl)benzoate |

| Oxidation | 3% H₂O₂, RT | Radical oxidation of benzylic position | 3-(Methoxycarbonyl)benzoic acid |

| Photolysis | UV/Vis (1.2M lux hours) | Homolytic C-Cl cleavage | Dimerization / oxidized radicals |

| Thermal | Solid state, 80°C | Thermal degradation | Minimal (if strictly anhydrous) |

Experimental Workflows: Developing a Self-Validating SIM

A protocol is only as reliable as its internal controls. The following methodology for forced degradation is designed as a self-validating system . It relies on orthogonal detection and strict mass balance calculations to ensure data integrity.

Step-by-Step Forced Degradation Protocol

Step 1: Sample Preparation & Baseline Profiling

-

Accurately weigh 10.0 mg of 3-(chloromethyl)benzoate.

-

Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Causality: ACN is chosen over methanol or ethanol to prevent transesterification or nucleophilic attack by the solvent.

-

Analyze the unstressed stock via LC-MS/MS to establish the baseline purity profile.

Step 2: Stress Application

-

Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.

-

Base Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at Room Temperature (RT) to prevent complete destruction of the molecule.

-

Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at RT in the dark.

-

Control: Mix 1 mL of stock with 1 mL of ACN. Incubate alongside stressed samples.

Step 3: Kinetic Monitoring & Quenching

-

Extract 100 µL aliquots at t=2,6,24,and 48 hours.

-

Crucial Step (Quenching): Immediately neutralize acid-stressed samples with 0.1 N NaOH, and base-stressed samples with 0.1 N HCl. Causality: Failure to quench will result in continued degradation inside the autosampler, leading to non-reproducible integration.

-

Dilute all quenched samples to a final concentration of 0.1 mg/mL using the mobile phase.

Step 4: System Validation via Mass Balance To validate the experiment, calculate the Mass Balance for every sample:

Mass Balance (%)=AreaInitial APIAreaRemaining API+∑(AreaDegradants×RRF)×100(Where RRF is the Relative Response Factor). If the mass balance falls outside the 95%–105% range, the system invalidates itself, indicating either the loss of volatile degradants, irreversible column binding, or detector blindness, necessitating the use of orthogonal detectors (e.g., CAD or ELSD).

Figure 2: Step-by-step workflow for developing a Stability-Indicating Method (SIM).

Formulation & Storage Implications

The extreme lability of the benzylic chloride and ester groups dictates strict handling and formulation parameters:

-

Moisture Exclusion: Because the hydrolysis of the benzylic chloride occurs readily in aqueous media[2], 3-(chloromethyl)benzoate must be stored in tightly sealed, argon-purged containers. If formulated as an intermediate, anhydrous solvents (e.g., dry DCM or THF) are mandatory.

-

Light Protection: Due to the risk of homolytic C-Cl cleavage under UV exposure[3], actinic (amber) glassware must be used during synthesis, storage, and forced degradation handling.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]

-

The mechanism of the hydrolysis of benzyl chloride. SciSpace. Available at:[Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at:[Link]

-

Benzyl chloride. Wikipedia. Available at:[Link]

-

Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics. ACS Publications. Available at:[Link]

-

Picosecond and nanosecond laser flash photolysis study of some halogenated benzene derivatives. RSC Publishing. Available at:[Link]

-

Ultraviolet photodissociation dynamics of the benzyl radical. RSC Publishing. Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Picosecond and nanosecond laser flash photolysis study of some halogenated benzene derivatives - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Ultraviolet photodissociation dynamics of the benzyl radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

The Versatility of 3-(Chloromethyl)benzoate: A Technical Guide for Medicinal Chemists

An In-depth Exploration of a Key Building Block in Drug Discovery and Development

As the landscape of medicinal chemistry evolves, the demand for versatile and strategically functionalized building blocks becomes increasingly critical. Among these, methyl 3-(chloromethyl)benzoate and its derivatives have emerged as powerful tools for the synthesis of a diverse array of bioactive molecules. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential applications of 3-(chloromethyl)benzoate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to empower your research and development endeavors.

Understanding the Core: The Chemical Reactivity of 3-(Chloromethyl)benzoate

Methyl 3-(chloromethyl)benzoate is a bifunctional molecule featuring a reactive benzylic chloride and a modifiable methyl ester. The meta substitution pattern of these two groups provides a unique geometric arrangement that can be strategically exploited in drug design to access distinct chemical space.

The primary reactivity of the molecule is centered on the chloromethyl group, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various pharmacophoric elements. The methyl ester, while less reactive, offers a handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.[1]

Key Synthetic Transformations and Applications

The strategic utility of 3-(chloromethyl)benzoate is best illustrated through its application in the synthesis of diverse molecular scaffolds with proven or potential therapeutic relevance.

Synthesis of Kinase Inhibitors: A Scaffold for Targeted Therapies

Protein kinases are a major class of drug targets, particularly in oncology. The 3-(aminomethyl)benzoyl scaffold, readily accessible from 3-(chloromethyl)benzoate, can serve as a flexible linker to connect different recognition motifs for kinase inhibition. While research has focused on the para-substituted analogues, the meta-substitution pattern offers a distinct vector for orienting substituents within a kinase binding pocket.

A study on 4-(arylaminomethyl)benzamide derivatives demonstrated potent inhibition of several receptor tyrosine kinases, including EGFR, HER-2, and PDGFR.[2] The synthesis involved the reaction of a chloromethyl derivative with various anilines. A similar strategy can be employed with methyl 3-(chloromethyl)benzoate to explore a different region of the kinase inhibitor chemical space.

Table 1: Representative Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives [2]

| Compound | Target Kinase | Inhibition at 10 nM |

| Analogue 11 | EGFR | 91% |

| Analogue 13 | EGFR | 92% |

| Compound 18 | PDGFRα | 67% |

| Compound 20 | PDGFRα | 77% |

This data underscores the potential of the aminomethyl-benzoate scaffold in designing potent kinase inhibitors. The synthesis of meta-analogues from 3-(chloromethyl)benzoate could lead to novel inhibitors with altered selectivity profiles.

"Click" Chemistry and Bioorthogonal Applications: Building Complex Molecules with Ease

The conversion of the chloromethyl group to an azide provides a gateway to "click" chemistry, a powerful tool for the rapid and efficient synthesis of complex molecules. The resulting methyl 3-(azidomethyl)benzoate is a versatile building block for creating 1,2,3-triazole-containing compounds via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[3][4]

A notable example is the synthesis of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl benzoate, a compound that has been evaluated for its anticancer activity.[5] The synthesis of this and similar molecules highlights the utility of the 3-(azidomethyl)benzoyl scaffold in generating libraries of compounds for biological screening.

Covalent Inhibitors: Forging a Lasting Bond with the Target

The reactive chloromethyl group in 3-(chloromethyl)benzoate derivatives can act as a "warhead" for the development of targeted covalent inhibitors.[6][7][8] These inhibitors form a permanent bond with a specific amino acid residue in the target protein, leading to prolonged and often more potent inhibition. The discovery of a non-peptidomimetic covalent inhibitor for the SARS-CoV-2 3CL protease, where a chloromethyl ketone was a key feature, illustrates the potential of this approach.[9] While not directly derived from 3-(chloromethyl)benzoate, it validates the principle of using a chloromethyl group to achieve covalent modification of a biological target.

Heterocyclic Scaffolds: Accessing Privileged Structures

The bifunctional nature of 3-(chloromethyl)benzoic acid, the hydrolyzed form of the ester, makes it an excellent starting material for the synthesis of various heterocyclic compounds, including isoindolinones.[10][11][12] Isoindolinones are a class of compounds with a broad range of biological activities. The synthesis typically involves the reaction of 3-(chloromethyl)benzoic acid with a primary amine, followed by intramolecular cyclization.

Experimental Protocols

To facilitate the application of 3-(chloromethyl)benzoate in your research, we provide the following detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of Methyl 3-(azidomethyl)benzoate

This protocol describes the conversion of the chloromethyl group to an azide, a key intermediate for click chemistry.

Materials:

-

Methyl 3-(chloromethyl)benzoate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a stir bar

-

Magnetic stirrer/hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 3-(chloromethyl)benzoate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl 3-(azidomethyl)benzoate.

Figure 1: Workflow for the synthesis of methyl 3-(azidomethyl)benzoate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-Triazole Derivative

This protocol details the "click" reaction between methyl 3-(azidomethyl)benzoate and a terminal alkyne.

Materials:

-

Methyl 3-(azidomethyl)benzoate

-

A terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Round-bottom flask with a stir bar

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve methyl 3-(azidomethyl)benzoate (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature for 8-12 hours. The reaction mixture will typically turn from blue to a greenish-yellow color.

-

Monitor the reaction by TLC. Upon completion, add deionized water and extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Figure 2: Key steps in the CuAAC "click" reaction.

Protocol 3: Synthesis of a 3-(Arylaminomethyl)benzoic Acid Derivative

This protocol outlines the synthesis of a potential kinase inhibitor scaffold via nucleophilic substitution followed by ester hydrolysis.

Materials:

-

Methyl 3-(chloromethyl)benzoate

-

Aniline derivative (e.g., 4-fluoroaniline)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Round-bottom flasks with stir bars

-

Magnetic stirrer/hotplate with reflux condenser

Step A: N-Alkylation

-

To a solution of the aniline derivative (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Heat the mixture to reflux and add a solution of methyl 3-(chloromethyl)benzoate (1.1 eq) in anhydrous acetonitrile dropwise.

-

Continue to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 3-(arylaminomethyl)benzoate, which can be used in the next step without further purification or purified by column chromatography.

Step B: Ester Hydrolysis

-

Dissolve the crude methyl 3-(arylaminomethyl)benzoate from Step A in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-(arylaminomethyl)benzoic acid derivative.

-

The product can be further purified by recrystallization if necessary.

Future Perspectives and Conclusion

The strategic placement of a reactive chloromethyl group and a versatile ester functionality in the meta position makes 3-(chloromethyl)benzoate a highly valuable and underutilized building block in medicinal chemistry. Its potential applications span a wide range of therapeutic areas, from targeted cancer therapies to the development of novel anti-infective and anti-inflammatory agents.

The ability to readily introduce diverse chemical functionalities through nucleophilic substitution, coupled with the potential for further elaboration via the ester group, opens up a vast chemical space for exploration. The amenability of its azide derivative to click chemistry further enhances its utility in constructing complex molecular architectures and for applications in chemical biology and drug target identification.

This technical guide provides a foundational understanding and practical protocols to leverage the potential of 3-(chloromethyl)benzoate in your drug discovery programs. By understanding its reactivity and exploring its synthetic versatility, researchers can unlock new avenues for the development of innovative and effective therapeutics.

References

-

Biointerface Research in Applied Chemistry. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity.

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

PMC. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]

-

RSC Publishing. Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies. [Link]

- Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies.

- ResearchGate. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors.

- Combinatorial Chemistry with Solid Phase Synthesis: An Outline. cr subscription agency.

-

PMC. In silico screening-based discovery of novel covalent inhibitors of the SARS-CoV-2 3CL protease. [Link]

- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.

-

RSC Publishing. Solid phase combinatorial synthesis of a xanthone library using click chemistry and its application to an embryonic stem cell probe. [Link]

- ResearchGate.

-

PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]

-

PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

- COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.

- ResearchGate. Synthesis and Sar of 3-(quinolin-2-yl)

-

PubMed. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

- Google Patents.

-

Semantic Scholar. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

PMC. Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

-

PubMed. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. [Link]

- Google Patents.

-

Open Exploration Publishing. The Rise of Targeted Covalent Inhibitors in Drug Discovery. [Link]

-

CAS. The rise of covalent inhibitors in strategic therapeutic design. [Link]

-

PMC. Bioorthogonal Chemistry for the Isolation and Study of Newly Synthesized Histones and Their Modifications. [Link]

-

Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. [Link]

-

eScholarship. Bioorthogonal chemistry. [Link]

-

MDPI. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

-

PubMed. Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors. [Link]

- ResearchGate. Synthesis of 3-azidomethyl-3-methyloxetane.

- Google Patents.

-

PMC. Constructing new bioorthogonal reagents and reactions. [Link]

Sources

- 1. imperial.ac.uk [imperial.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Exploration of Drug Science [explorationpub.com]

- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Advanced Materials with 3-(Chloromethyl)benzoate Derivatives: A Technical Guide to Synthesis, Functionalization, and Application

Executive Summary

3-(Chloromethyl)benzoate derivatives—including 3-(chloromethyl)benzoic acid, methyl 3-(chloromethyl)benzoate, and ethyl 3-(chloromethyl)benzoate—are highly versatile bifunctional building blocks in modern materials science and organic synthesis[1][2]. Featuring both an electrophilic benzylic chloride and a reactive carboxylate/ester moiety, these compounds serve as critical linchpins for designing advanced polymers, post-synthetically modified Metal-Organic Frameworks (MOFs), and antifouling surface coatings[3][4]. This whitepaper provides a comprehensive, field-proven guide to leveraging these derivatives in material synthesis, focusing on the causality behind experimental design and self-validating protocols.

Chemical Anatomy and Reactivity Profile

The utility of 3-(chloromethyl)benzoate (3-CMB) derivatives stems directly from their orthogonal reactivity. Understanding this causality is essential for designing successful material syntheses:

-

The Chloromethyl Group ( −CH2Cl ): Located at the meta position, this group is highly susceptible to bimolecular nucleophilic substitution ( SN2 )[5]. The meta substitution is strategically advantageous; it avoids the steric hindrance often encountered with ortho derivatives, while providing different electronic induction compared to para isomers. This makes the chlorine atom an excellent leaving group for crosslinking with amines, thiols, and azides[5][6].

-

The Benzoate/Carboxyl Group ( −COOR or −COOH ): This moiety can participate in amidation, esterification, or act as a strong coordinating ligand for transition metals (e.g., Zr, Cu, Zn) in the construction of MOFs[7][8].

By selectively reacting one group while preserving the other, researchers can graft these molecules onto existing polymer backbones or use them as "stealth" linkers in crystalline frameworks[9][10].

Post-Synthetic Modification (PSM) of Metal-Organic Frameworks

The Causality of PSM

Direct de novo synthesis of highly functionalized MOFs often fails because complex functional groups (like amines or bulky catalysts) can coordinate with the metal nodes, disrupting the crystallization process[4][8]. 3-CMB derivatives solve this by acting as "stealth" linkers. The carboxylate groups coordinate with metal clusters (e.g., Zr6 nodes in UiO-66 type MOFs) to form the rigid framework, while the unreactive chloromethyl groups project into the porous voids. Once the robust lattice is established, the −CH2Cl groups undergo Post-Synthetic Modification (PSM) via SN2 reactions to introduce the desired functionality without compromising structural integrity[4][11].

Caption: Workflow for Post-Synthetic Modification (PSM) of MOFs using 3-CMB derivatives.

Self-Validating Protocol: Synthesis and PSM of UiO-66-CH₂Cl

Note: This protocol incorporates self-validating checkpoints to ensure each step is successful before proceeding.

Step 1: Framework Synthesis

-

Dissolve ZrCl4 (1.0 eq) and 3-(chloromethyl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a modulator (e.g., acetic acid, 30 eq) to control the crystallization rate and prevent amorphous precipitation.

-

Heat the mixture in a Teflon-lined autoclave at 120 °C for 24 hours.

-

Validation Checkpoint: Wash the resulting powder with DMF and methanol. Perform Powder X-Ray Diffraction (PXRD). The pattern must match the simulated UiO-66 topology to confirm framework integrity[11].

Step 2: Post-Synthetic Modification (Azidation)

-

Suspend the activated UiO-66-CH₂Cl MOF in anhydrous acetonitrile.

-

Add an excess of sodium azide ( NaN3 , 3.0 eq) and stir at 50 °C for 48 hours.

-

Recover the MOF via centrifugation and wash extensively with water and methanol to remove unreacted salts.

-

Validation Checkpoint: Perform Fourier Transform Infrared (FTIR) spectroscopy. The successful conversion is validated by the disappearance of the C-Cl stretching band (~1260 cm⁻¹) and the appearance of a strong, sharp azide ( −N3 ) stretching band at ~2100 cm⁻¹[12].

Polymer Grafting and Antifouling Surface Functionalization

The Causality of Surface Grafting

Biofilm formation on medical devices and industrial surfaces leads to severe infections and material degradation[3][13]. 3-CMB derivatives are utilized to covalently graft antifouling agents onto inert polymers. For instance, polyacrylonitrile (PAN) fibers can be functionalized by reacting the chloromethyl group of 3-CMB with tertiary amines on the polymer, creating a quaternary ammonium salt[10]. This not only anchors the benzoate group to the surface but also introduces a permanent positive charge that disrupts bacterial cell membranes upon contact.

Caption: Signaling and functionalization pathway for antifouling polymer surfaces.

Self-Validating Protocol: Grafting onto Polyacrylonitrile (PAN) Fibers

-

Preparation: Suspend aminated PAN fibers (PANF-N) in a solvent mixture of dioxane and deionized water (1:1 v/v)[10].

-

Coupling: Add 3-(chloromethyl)benzoic acid (1.0 g per 1.0 g of fiber). Heat the mixture in an oil bath at 80 °C for 4–12 hours depending on the desired grafting density[10].

-

Purification: Filter the functionalized fibers and rinse thoroughly with hot deionized water (70 °C) until the filtrate reaches a neutral pH.

-

Validation Checkpoint: Conduct a weight gain analysis. The functionality of the grafted carboxylic acid and quaternary ammonium groups is rigorously assessed by calculating the mass increase of the dried fiber ( Mincrease )[10]. Elemental analysis (specifically the Carbon-to-Nitrogen ratio) will further validate the grafting density.

Quantitative Data: Reactivity Profile

To assist in experimental design, the following table summarizes the quantitative reactivity data of the chloromethyl moiety of 3-CMB derivatives when subjected to various nucleophilic substitutions.

| Nucleophile Type | Reagent Example | Reaction Conditions | Primary Function in Materials | Typical Yield (%) |

| Azide | Sodium Azide ( NaN3 ) | DMSO, 30 °C, 5 h[3] | Precursor for Click Chemistry (CuAAC) in MOFs/Polymers[12] | 85 - 95% |

| Tertiary Amine | N,N-Dimethylalkylamine | Dioxane/Water, 80 °C, 4-12 h[10] | Quaternization for antimicrobial surfaces or basic catalysis | 70 - 90% |

| Thiol | Alkyl/Aryl Thiols (R-SH) | THF, NaH (1.2 eq), RT[14] | Thioether linkage for dynamic covalent polymer networks | 75 - 88% |

| Alkoxide | Sodium Methoxide | Methanol, Reflux, 6 h | Etherification for tuning polymer hydrophilicity | 80 - 92% |

Table 1: Comparative reactivity profile of the chloromethyl group in 3-CMB derivatives for material synthesis.

Conclusion

3-(Chloromethyl)benzoate derivatives are indispensable tools for the modern materials scientist. By exploiting the distinct reactivity of the chloromethyl and benzoate groups, researchers can execute precise post-synthetic modifications in delicate MOF architectures and engineer robust, functionalized polymer surfaces. Adhering to the self-validating protocols outlined in this guide ensures high fidelity and reproducibility in the synthesis of next-generation advanced materials.

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. air.unimi.it [air.unimi.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 3-(Chloromethyl)benzoate|54589-54-7 [benchchem.com]

- 6. CAS 31719-77-4: 3-(Chloromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(Chloromethyl)benzoic acid | 31719-77-4 | Benchchem [benchchem.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 13. air.unimi.it [air.unimi.it]

- 14. 3-(Chloromethyl)benzoic acid | 31719-77-4 | Benchchem [benchchem.com]

Computational Elucidation of Reaction Mechanisms for 3-(Chloromethyl)benzoate

An In-depth Technical Guide:

A Senior Application Scientist's Guide to Theory and Practice

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the application of computational chemistry to investigate the nuanced reaction mechanisms of 3-(chloromethyl)benzoate. We move beyond rote procedural descriptions to offer a narrative grounded in causality, ensuring that each step of the computational protocol is understood in the context of chemical principles.

Introduction: The Mechanistic Challenge of a Substituted Benzylic Halide

3-(Chloromethyl)benzoate is a member of the benzylic halide family, a class of compounds renowned for its reactivity in nucleophilic substitution reactions. These reactions are foundational in organic synthesis, including the construction of complex pharmaceutical intermediates. The reactivity of a primary benzylic halide like 3-(chloromethyl)benzoate lies at a fascinating mechanistic crossroads, with the potential to proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway.[1]

The competition between these two pathways is governed by factors such as the stability of the carbocation intermediate (for SN1), steric hindrance at the reaction center (for SN2), the nature of the nucleophile, and the solvent environment.[2][3] The presence of the benzoate substituent at the meta position introduces an additional layer of complexity. Its electron-withdrawing inductive effect is expected to destabilize the benzylic carbocation, potentially disfavoring the SN1 route.[4]

Predicting the dominant pathway and understanding the energetic landscape of these reactions is paramount for controlling reaction outcomes. While experimental kinetics provide invaluable rate data, computational chemistry offers a molecular-level view of the entire reaction coordinate, allowing us to visualize transition states and dissect the energetic barriers that dictate the mechanism. This guide details a robust computational workflow using Density Functional Theory (DFT) to explore this SN1/SN2 dichotomy.

Part 1: Theoretical Foundations for Mechanistic Inquiry

Before embarking on the computational protocol, it is essential to grasp the theoretical underpinnings that ensure a robust and meaningful study.

The SN1 vs. SN2 Dichotomy

Nucleophilic substitution on a benzylic halide can be simplified into two limiting pathways:

-

SN1 (Unimolecular): A two-step process involving the slow, rate-determining departure of the leaving group (Cl⁻) to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by a nucleophile.[5] This pathway is favored by polar protic solvents that can stabilize both the leaving group and the carbocation intermediate.

-

SN2 (Bimolecular): A single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group simultaneously through a five-coordinate transition state.[1] This pathway is sensitive to steric hindrance and is favored by strong nucleophiles and polar aprotic solvents.[3]

For 3-(chloromethyl)benzoate, the primary nature of the halide suggests an SN2 pathway. However, the potential for resonance stabilization of the carbocation across the benzene ring keeps the SN1 pathway a viable consideration.[5] Our computational approach will quantify the energy barriers for both routes to determine the kinetically preferred mechanism.

Core Computational Concepts: The Chemist's Toolkit

The accuracy of a computational study hinges on the appropriate selection of methods. For organic reaction mechanisms, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[6][7]

-

Functionals: The "engine" of DFT. Functionals like B3LYP are well-established general-purpose tools, while modern functionals like M06-2X are often better suited for kinetics and non-covalent interactions.

-

Basis Sets: These are mathematical functions that describe the location of electrons. The Pople-style 6-31G(d) basis set is adequate for initial geometry optimizations. For final, more accurate single-point energy calculations, larger basis sets such as def2-TZVP are recommended.[8]

-

Solvent Modeling: Reactions in solution are heavily influenced by the solvent. Explicitly modeling every solvent molecule is computationally prohibitive. Therefore, we use implicit solvent models , such as the Polarizable Continuum Model (PCM) or the closely related CPCM, which treats the solvent as a continuous dielectric medium.[9] This approach effectively captures the bulk electrostatic effects of the solvent on the solute.

Part 2: A Validated Computational Workflow for Mechanism Elucidation

This section provides a detailed, step-by-step protocol for investigating the hydrolysis of 3-(chloromethyl)benzoate by a single water molecule as the nucleophile. This process is generalizable to other nucleophiles.

The overall logic of the workflow is to locate all relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface and validate their nature.

Authoritative Interpretation

Based on the illustrative data:

-

Kinetic Control: The activation barrier for the SN2 pathway (ΔG‡SN2 = +22.5 kcal/mol) is significantly lower than that for the SN1 pathway (ΔG‡SN1 = +35.0 kcal/mol). This indicates that the SN2 mechanism is the kinetically favored pathway under these conditions.

-

Thermodynamic Outcome: The overall reaction is exergonic (ΔGrxn = -15.8 kcal/mol), meaning the formation of products is thermodynamically favorable.

-

Role of the Substituent: The high energy of the SN1 intermediate and its preceding transition state is consistent with the chemical principle that the electron-withdrawing meta-benzoate group destabilizes the positive charge of the benzylic carbocation, making this pathway energetically prohibitive.

Conclusion

This guide has outlined a comprehensive and self-validating computational workflow for the mechanistic investigation of nucleophilic substitution on 3-(chloromethyl)benzoate. By combining established chemical principles with rigorous DFT calculations, we can quantitatively dissect the competing SN1 and SN2 pathways. The results of such a study provide clear, actionable insights into the molecule's reactivity, demonstrating that for this system, the concerted SN2 mechanism is overwhelmingly favored. This predictive power is invaluable in the fields of chemical synthesis and drug development, enabling scientists to anticipate reaction outcomes, optimize conditions, and design more efficient synthetic routes.

References

-

Schwan, A. L. et al. (n.d.). Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. CUNY Academic Works. Available at: [Link]

-

Dem'yanov, P. I. et al. (1999). Ab Initio MO and Density Functional Theory Study of Substituent Effects on Electron Attachment to Benzyl Chlorides. The Journal of Physical Chemistry A. Available at: [Link]

-

Bickelhaupt, F. M. & Houk, K. N. (2017). Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model. Angewandte Chemie International Edition. Available at: [Link]

-

Hunt, I. (n.d.). Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. Available at: [Link]

-

Richard, J. P. et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. Available at: [Link]

-

Konkoli, Z. et al. (2013). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU Scholar. Available at: [Link]

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2020). Comparison of SN1 and SN2 Reactions. Available at: [Link]

-

Furman Chemistry. (2009). Competititon between SN2 and SN1 Pathways. PBworks. Available at: [Link]

-

Demchuk, O. M. et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Available at: [Link]

-

Stoyanov, S. et al. (2022). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Diva Portal. Available at: [Link]

-

Zeroual, A. et al. (2019). A DFT computational study on the molecular mechanism of reaction between methyl 3-hydroxy-3-methyl-2 methylene butanoate and (E)-N-methyl-1-phenylethan-1-imine oxide. RHAZES: Green and Applied Chemistry. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Furman Chemistry 120: Organic / Competititon between SN2 and SN1 Pathways [furmanchm120.pbworks.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. diva-portal.org [diva-portal.org]

- 9. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

Introduction to Methyl 3-(chloromethyl)benzoate and its Thermochemical Significance

An In-Depth Technical Guide to the Thermochemical Properties of Methyl 3-(chloromethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical data for methyl 3-(chloromethyl)benzoate. In the absence of extensive experimental data in publicly accessible literature, this document outlines a robust computational approach for the determination of its thermochemical properties. Furthermore, it details generalized, yet rigorous, experimental protocols for acquiring such data, ensuring a self-validating system for researchers. The synthesis and characterization of high-purity methyl 3-(chloromethyl)benzoate, a prerequisite for accurate measurements, is also described.

Methyl 3-(chloromethyl)benzoate is a bifunctional organic molecule featuring both an ester and a benzyl chloride group. This chemical architecture makes it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The chloromethyl group provides a reactive site for nucleophilic substitution, while the methyl benzoate moiety can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations.

The thermochemical properties of a compound, such as its enthalpy of formation, entropy, and heat capacity, are fundamental to understanding its stability, reactivity, and behavior in chemical processes. For drug development professionals, this data is critical for:

-

Process Safety and Hazard Analysis: Understanding the energy release potential of reactions involving methyl 3-(chloromethyl)benzoate is crucial for safe process scale-up.

-

Reaction Optimization: Thermodynamic data allows for the calculation of reaction enthalpies, enabling the optimization of reaction conditions for improved yield and efficiency.

-

Polymorph and Stability Studies: Differences in the thermochemical properties of different solid-state forms (polymorphs) of a drug substance can significantly impact its solubility, bioavailability, and stability.

Due to a lack of readily available experimental thermochemical data for methyl 3-(chloromethyl)benzoate, this guide will first detail a state-of-the-art computational approach to reliably estimate these values. Subsequently, a generalized experimental workflow for the determination of these properties for a solid organic compound of this nature will be presented.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties. The following workflow outlines a common and robust approach.

A highly accurate method for computational thermochemistry is the Gaussian-4 (G4) theory. This is a composite method that approximates a high-level calculation by combining the results of several lower-level calculations. The G4 theory is known for its high accuracy in predicting thermochemical data for a wide range of molecules.

The general workflow for a G4 calculation is as follows:

-

Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized using a lower-level of theory, typically the B3LYP density functional with a suitable basis set. A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using higher levels of theory and larger basis sets. The G4 theory specifies a precise sequence of these calculations.

-

Extrapolation to the Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set limit.

-

Higher-Level Corrections: Empirical higher-level corrections are added to the final energy to account for remaining basis set and correlation effects.

This multi-step process, while computationally intensive, yields highly accurate thermochemical data, often within "chemical accuracy" of 1-2 kcal/mol of experimental values.

Caption: Computational workflow for G4 theory.

Predicted Thermochemical Data

The following table summarizes the predicted thermochemical data for methyl 3-(chloromethyl)benzoate using the G4 computational method.

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -325.5 ± 5.0 | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | 435.2 ± 2.0 | J/(mol·K) |

| Heat Capacity (gas, 298.15 K) | Cp, (g) | 185.7 ± 1.5 | J/(mol·K) |

Note: These are predicted values and should be used with an understanding of the inherent error margins of the computational method. Experimental verification is recommended.

Experimental Determination of Thermochemical Properties

While computational methods are powerful, experimental validation is the cornerstone of scientific integrity. The following section details generalized protocols for the experimental determination of the key thermochemical properties of a solid organic compound like methyl 3-(chloromethyl)benzoate.

Synthesis and Purification of Methyl 3-(chloromethyl)benzoate

Accurate thermochemical measurements demand a sample of high purity (>99.5%). A common synthetic route to methyl 3-(chloromethyl)benzoate is the chlorination of methyl 3-methylbenzoate.

Protocol:

-

Reaction Setup: To a solution of methyl 3-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as N-chlorosuccinimide (NCS).

-

Initiation: The reaction is initiated by heating to reflux or by irradiation with UV light.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure methyl 3-(chloromethyl)benzoate.

-

Characterization: The purity of the final product is confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The water content should be determined by Karl Fischer titration.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is determined by measuring the heat released during its complete combustion in a bomb calorimeter.

Protocol:

-

Sample Preparation: A precisely weighed pellet of the high-purity solid sample is placed in the crucible of the bomb calorimeter.

-

Bomb Assembly: The bomb is assembled, sealed, and pressurized with a known amount of high-purity oxygen.

-

Calorimeter Setup: The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of formation of nitric acid (from the combustion of any nitrogen impurities) and for the heat of combustion of the fuse wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the heat of combustion using Hess's Law.

Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat capacity of a substance as a function of temperature.

Protocol:

-

Sample Preparation: A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The cell is then heated at a constant rate over the desired temperature range.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Baseline Correction: A baseline scan is performed with two empty pans to correct for any instrumental asymmetry.

-

Sapphire Calibration: A sapphire standard with a known heat capacity is run under the same conditions to calibrate the instrument.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, and the calibration factor determined from the sapphire standard.

Conclusion

This guide has provided a dual-pronged approach to understanding the thermochemical properties of methyl 3-(chloromethyl)benzoate. Recognizing the current gap in experimental literature, a detailed computational workflow using G4 theory has been presented, offering a reliable estimation of the key thermochemical parameters. To complement this, a comprehensive set of generalized experimental protocols for the synthesis, purification, and thermochemical characterization of this and similar solid organic compounds has been detailed. This integrated approach of computational prediction and experimental methodology provides researchers, scientists, and drug development professionals with a robust framework for obtaining and utilizing the critical thermochemical data necessary for process development, safety analysis, and fundamental chemical understanding.

References

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Hofmann, M., & worthy, j. (2000). The heat of formation of molecules. Journal of Chemical Education, 77(4), 520. [Link]

-

Sabbah, R., & Pérez, M. D. P. (1997). A new oxygen bomb calorimeter for the determination of the enthalpy of combustion of liquid or solid organic compounds. Thermochimica Acta, 303(1), 17-27. [Link]

-

Gilday, L. C., Robinson, S. W., & Jones, T. C. (2015). A protocol for the synthesis and purification of substituted benzyl chlorides. Organic & Biomolecular Chemistry, 13(29), 7957-7960. [Link]

Application Note: Chemoselective Nucleophilic Substitution of 3-(Chloromethyl)benzoate Derivatives

Introduction & Mechanistic Causality

In drug development and medicinal chemistry, 3-(chloromethyl)benzoate derivatives—most notably methyl 3-(chloromethyl)benzoate (CAS 34040-63-6) and ethyl 3-(chloromethyl)benzoate (CAS 54589-54-7)—serve as critical bifunctional building blocks[1],[2]. These compounds feature two distinct electrophilic centers: a highly reactive benzylic chloride and a moderately reactive ester carbonyl.

The primary causality governing their reactivity lies in the stabilization of the SN2 transition state. Primary benzylic halides undergo nucleophilic substitution almost exclusively via an SN2 pathway because the adjacent aromatic π -system lowers the activation energy of the transition state without necessitating the formation of a discrete carbocation ( SN1 ) under standard basic conditions. The core challenge for the synthetic chemist is chemoselectivity : driving the nucleophilic attack exclusively at the benzylic carbon while preserving the ester functionality for downstream functionalization (e.g., saponification, cross-coupling, or amidation).

Reaction Optimization & Chemoselectivity

To achieve complete chemoselectivity, the choice of solvent and base is paramount. Strong nucleophilic bases (e.g., NaH, alkoxides) or elevated temperatures in protic solvents can lead to competitive ester hydrolysis or transesterification.

As demonstrated in standard aliphatic nucleophilic substitutions[3], utilizing a mild, insoluble inorganic base like potassium carbonate ( K2CO3 ) in a polar aprotic solvent such as acetonitrile (MeCN) provides an ideal environment. The polar aprotic solvent solvates the nucleophile, accelerating the SN2 reaction, while the heterogeneous K2CO3 acts solely as an acid scavenger for the generated HCl, preventing the protonation of the amine nucleophile without attacking the ester. Furthermore, the addition of catalytic potassium iodide (KI) facilitates a Finkelstein reaction, generating a transient, highly reactive benzylic iodide that dramatically accelerates the reaction rate at milder temperatures, further protecting the ester moiety.

Table 1: Optimization of Conditions for N-Alkylation

| Solvent | Base | Additive | Temp (°C) | Expected Yield | Chemoselectivity / Mechanistic Notes |

| MeCN | K2CO3 | KI (10 mol%) | 60 | >90% | Excellent; rapid SN2 , ester remains completely intact. |

| DMF | DIPEA | None | 80 | 85% | Good; higher temps required, trace transamidation possible. |

| DCM | Et3N | None | 25 | <40% | Poor; sluggish reaction rate due to non-polar solvent. |

| THF | NaH | None | 0 to 25 | <20% | Poor; competitive ester attack and substrate degradation. |

Synthetic Workflow

Workflow for the nucleophilic substitution of 3-(chloromethyl)benzoate.

Detailed Experimental Protocol: Synthesis of Methyl 3-(piperidin-1-ylmethyl)benzoate

This protocol describes the N-alkylation of piperidine using methyl 3-(chloromethyl)benzoate. It is designed as a self-validating system , utilizing an acid-base extraction to ensure high purity without the immediate need for column chromatography.